molecular formula C9H10BrN3O2 B8516883 5-bromo-N-(cyclopropylmethyl)-3-nitropyridin-2-amine

5-bromo-N-(cyclopropylmethyl)-3-nitropyridin-2-amine

Cat. No. B8516883
M. Wt: 272.10 g/mol
InChI Key: LXJKAIWIOPAQCX-UHFFFAOYSA-N
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Patent
US07700618B2

Procedure details

A mixture of 5-bromo-2-chloro-3-nitropyridine (Step B, 5.0 g, 21.1 mmol), cyclopropanemethylamine (2.8 mL, 31.7 mmol) and N,N-diisopropylethylamine (5.5 mL, 31.7 mmol) in ethanol (20 mL) was stirred at room temperature for 24 h. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate as eluent) to afford the title compound (5.5 g, 96%) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5](Cl)=[N:6][CH:7]=1.[CH:12]1([CH2:15][NH2:16])[CH2:14][CH2:13]1.C(N(CC)C(C)C)(C)C>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([NH:16][CH2:15][CH:12]2[CH2:14][CH2:13]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
Name
Quantity
2.8 mL
Type
reactant
Smiles
C1(CC1)CN
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate as eluent)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)NCC1CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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